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Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tachykinin NK2 receptor
agonist, GR 64349. It details its exceptional selectivity and potency, presenting key quantitative
data, experimental methodologies, and relevant signaling pathways to support further research
and development in tachykinin receptor pharmacology.

Core Data Summary

GR 64349 is a potent and highly selective agonist for the tachykinin NK2 receptor. Its selectivity
has been rigorously quantified through various binding and functional assays, demonstrating
significantly greater affinity and potency for the NK2 receptor over the NK1 and NK3 receptors.
[1][2] The following tables summarize the key quantitative data from studies on human
recombinant receptors.

Table 1: Binding Affinity of GR 64349 at Tachykinin

Receptors
Receptor Radioligand pKi
Human NK2 [1251]-NKA 7.77 £0.10
Human NK1 [3H]-septide <5

Data sourced from Perdona et al., 2019.[3][4][5]
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Table 2: Functional Potency of GR 64349 at Tachykinin
Receptors

Selectivity (fold)

Functional Assay Receptor PECso
NK2 vs. NK1
Inositol-1 Phosphate
) Human NK2 9.10+0.16 1,400

(IP-1) Accumulation
Human NK1 5.95+0.80
Intracellular Calcium

o Human NK2 9.27 +£0.26 500
Mobilization
Human NK1 6.55+0.16
Cyclic AMP (CAMP)

) Human NK2 10.66 + 0.27 900

Synthesis
Human NK1 7.71+0.41

Data sourced from Perdona et al., 2019.[3][4][5] In native tissue bioassays, GR 64349 has
shown over 1000-fold selectivity for NK2 receptors over NK1 receptors and over 300-fold
selectivity over NK3 receptors.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data

summary.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor.
Objective: To determine the pKi of GR 64349 for the human NK1 and NK2 receptors.
Methodology:

e Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells
stably expressing either the human NK1 or NK2 receptor.
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 Incubation: For NK2 receptor binding, membranes are incubated with the radioligand [12°1]-
Neurokinin A ([*2°1]-NKA) and varying concentrations of GR 64349.[4] For NK1 receptor
binding, membranes are incubated with [3H]-septide and varying concentrations of GR
64349.[4]

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The amount of bound radioactivity is quantified using a scintillation counter.

o Data Analysis: The inhibition constant (Ki) is calculated from the ICso value (the
concentration of GR 64349 that displaces 50% of the radioligand) using the Cheng-Prusoff
equation. The pKi is the negative logarithm of the Ki.

Functional Assays

These assays measure the biological response elicited by an agonist binding to its receptor.
1. Inositol-1 Phosphate (IP-1) Accumulation Assay

Objective: To determine the potency (pECso) of GR 64349 in stimulating the Gg-mediated
signaling pathway of the NK1 and NK2 receptors.

Methodology:

o Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are cultured in
appropriate media.

» Stimulation: Cells are incubated with varying concentrations of GR 64349.

e Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is
measured using a commercially available HTRF (Homogeneous Time-Resolved
Fluorescence) assay Kkit.

o Data Analysis: The concentration-response curves are plotted, and the pECso value is
determined.

2. Intracellular Calcium Mobilization Assay
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Objective: To measure the ability of GR 64349 to induce an increase in intracellular calcium
levels, another downstream effect of Gq activation.

Methodology:

e Cell Loading: CHO cells expressing either the human NK1 or NK2 receptor are loaded with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

» Stimulation: The cells are then exposed to varying concentrations of GR 64349.

o Detection: The change in fluorescence, which is proportional to the change in intracellular
calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

o Data Analysis: The pECso value is calculated from the resulting concentration-response
curves.

3. Cyclic AMP (cAMP) Synthesis Assay

Objective: To assess the potency of GR 64349 in stimulating the Gs-mediated signaling
pathway.

Methodology:
o Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are used.

» Stimulation: Cells are treated with varying concentrations of GR 64349 in the presence of a
phosphodiesterase inhibitor to prevent cAMP degradation.

o Detection: The level of intracellular cAMP is quantified using a competitive immunoassay,
often employing HTRF or a similar detection technology.

« Data Analysis: Concentration-response curves are generated to determine the pECso value.

Visualizations

Experimental Workflow for Determining Receptor
Selectivity
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Caption: Workflow for assessing GR 64349 selectivity.

Tachykinin NK2 Receptor Signaling Pathway
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Caption: Tachykinin NK2 receptor signaling cascade.
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The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to
Gqg/11 and Gs proteins.[6] Upon activation by an agonist such as GR 64349, the receptor
stimulates two main signaling cascades:

o GQg/11 Pathway: Activation of Gg/11 leads to the stimulation of phospholipase C (PLC). PLC
then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IPs triggers the release of calcium from intracellular stores, leading
to a rise in cytosolic calcium levels.[6]

o Gs Pathway: The receptor can also couple to Gs, which activates adenylyl cyclase, leading
to an increase in intracellular cyclic AMP (CAMP) levels.[3]

These signaling events ultimately lead to various physiological responses, including smooth
muscle contraction.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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